![molecular formula C15H14BrNO2 B398458 4-bromo-N-(4-methoxybenzyl)benzamide CAS No. 346690-23-1](/img/structure/B398458.png)
4-bromo-N-(4-methoxybenzyl)benzamide
Overview
Description
4-bromo-N-(4-methoxybenzyl)benzamide is a chemical compound with the molecular formula C₁₅H₁₄BrNO₂ . Its average mass is approximately 320.181 Da . The compound’s structure consists of a benzamide core with a bromine atom substituted at one of the phenyl rings and a methoxybenzyl group attached to the amide nitrogen.
Molecular Structure Analysis
The 3D molecular structure of 4-bromo-N-(4-methoxybenzyl)benzamide reveals its spatial arrangement. The compound’s chemical structure can be visualized using software tools that display molecular models .
Scientific Research Applications
Chemical Synthesis and Library Generation : 4-Methoxybenzyl-4-nitrophenylcarbonate, closely related to 4-bromo-N-(4-methoxybenzyl)benzamide, has been utilized for the N-protection of amidinonaphthol. This application is significant in the multiparallel solution phase synthesis of substituted benzamidines, demonstrating the compound's utility in chemical synthesis and library generation (Bailey et al., 1999).
Analytical Chemistry and Substance Identification : A study focusing on the GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines, which are structurally similar to 4-bromo-N-(4-methoxybenzyl)benzamide, reveals its relevance in the field of analytical chemistry. The research aids in identifying and characterizing novel psychoactive substances (Abiedalla et al., 2021).
Photodynamic Therapy and Cancer Treatment : The synthesis of zinc phthalocyanine derivatives substituted with compounds related to 4-bromo-N-(4-methoxybenzyl)benzamide has been reported. These derivatives exhibit potential in photodynamic therapy, especially for cancer treatment, due to their high singlet oxygen quantum yield (Pişkin et al., 2020).
Antioxidant Studies : Research on capsaicin analogues, including N-(4-hydroxy-3-methoxybenzyl)benzamide, highlights their potential as antioxidants. This is relevant in studying the mechanism of antioxidant action and the stability of various radicals, thereby contributing to the understanding of radical scavenging and antioxidation (Yancheva et al., 2020).
Pharmaceutical Research and Drug Development : A study on bromopride, which contains a structural moiety similar to 4-bromo-N-(4-methoxybenzyl)benzamide, investigates its effects on intestinal motility. This research contributes to the understanding of gastrointestinal drug effects and aids in the development of related pharmaceuticals (Sava et al., 1979).
properties
IUPAC Name |
4-bromo-N-[(4-methoxyphenyl)methyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-19-14-8-2-11(3-9-14)10-17-15(18)12-4-6-13(16)7-5-12/h2-9H,10H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCQTPDSYQZNMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801330668 | |
Record name | 4-bromo-N-[(4-methoxyphenyl)methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801330668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24797472 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-bromo-N-(4-methoxybenzyl)benzamide | |
CAS RN |
346690-23-1 | |
Record name | 4-bromo-N-[(4-methoxyphenyl)methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801330668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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